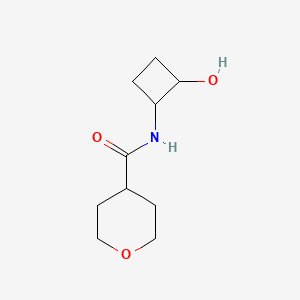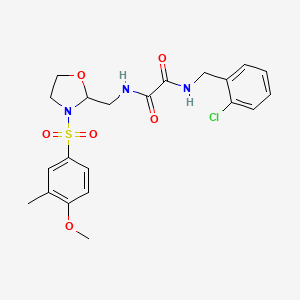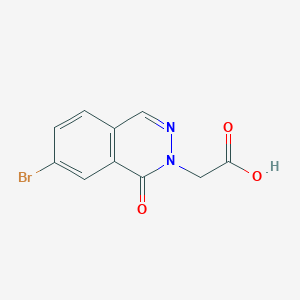
2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid” is a chemical compound. It is similar to “2-(7-fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid” which has a molecular weight of 222.18 .
Synthesis Analysis
The synthesis of similar compounds, such as quinoxaline derivatives, has been reported. For instance, 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, an essential intermediate to obtain the drug Erdafitinib, has been synthesized using 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as raw materials, triethylene diamine (DABCO) as a catalyst, and tetrahydrofuran as a solvent .
Molecular Structure Analysis
The molecular structure of similar compounds such as “2-(7-fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid” has been reported. The InChI code for this compound is "1S/C10H7FN2O3/c11-7-2-1-6-4-12-13(5-9(14)15)10(16)8(6)3-7/h1-4H,5H2,(H,14,15)" .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. For example, 1-methylpyrazole was used as a raw material subjected to acylation, bromination, and cyclization with 4-bromo-ophenylenediamine to obtain 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “2-(7-fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid” has a molecular weight of 222.18 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives
The compound is used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Production of Alkaloids
The compound is used in the production of alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties .
Anti-Breast Cancer Agents
Phthalazine-based derivatives of the compound have been synthesized as selective anti-breast cancer agents . These derivatives induce apoptosis in cancer cells through EGFR inhibition .
In Vitro Studies
The compound is used in in vitro studies to test the cytotoxicity of synthesized compounds . For example, compounds 11d, 12c, and 12d exhibited potent cytotoxic activities with IC50 values of 0.92, 1.89, and 0.57 μM against MDA-MB-231 cells .
In Silico Studies
The compound is used in in silico studies to understand the binding disposition of synthesized compounds towards EGFR protein . For example, compound 12d exhibited promising potent EGFR inhibition with an IC50 value of 21.4 nM .
Apoptosis Induction
The compound is used in the induction of apoptosis in cancer cells . For example, compound 12d induced apoptosis in MDA-MB-231 cells by 64.4-fold .
Zukünftige Richtungen
The future directions for “2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid” and similar compounds could involve further exploration of their potential biological activities. For instance, quinoxaline derivatives have been found to have various biological activities and are widely used in chemistry, biomedicine, and the chemical industry .
Eigenschaften
IUPAC Name |
2-(7-bromo-1-oxophthalazin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c11-7-2-1-6-4-12-13(5-9(14)15)10(16)8(6)3-7/h1-4H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVXZKHWRNQMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(N=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

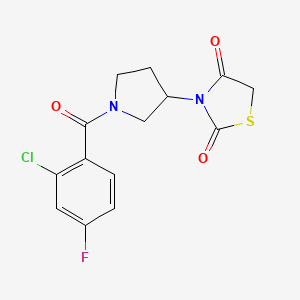
![benzyl 2-[(1E)-3-(diethylamino)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2689634.png)

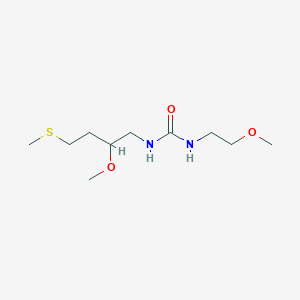
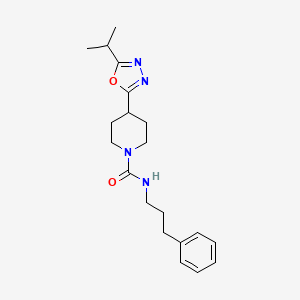
![N-(4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2689640.png)
![N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2689644.png)


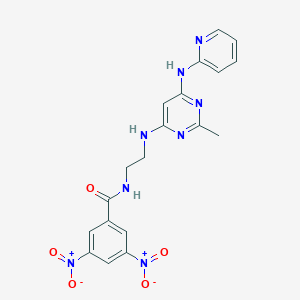
![N-(4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2689650.png)
